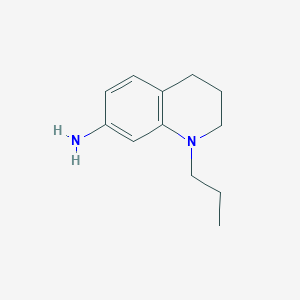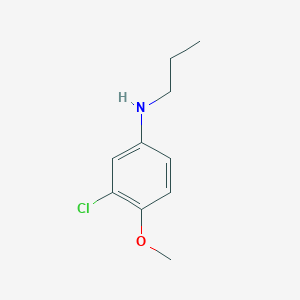
(3-Chloro-4-methoxyphenyl)propylamine
Overview
Description
“(3-Chloro-4-methoxyphenyl)propylamine” is a chemical compound with the molecular weight of 199.68 . It is also known as para-chloroamphetamine or PCA. It is a monoamine oxidase A inhibitor and a serotonin-norepinephrine-dopamine releasing agent.
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H14ClNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3 . This indicates the presence of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Mechanism of Action
Target of Action
It has been suggested that similar compounds may interact with ephrin type-b receptor 4 .
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, potentially including direct binding, modulation of receptor activity, or alteration of enzymatic pathways .
Biochemical Pathways
Given its potential interaction with ephrin type-b receptor 4 , it may influence pathways related to cell signaling and communication.
Pharmacokinetics
Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . The compound is mainly excreted in the feces (>80%), with urinary excretion representing a minor route .
Result of Action
Based on its potential interaction with ephrin type-b receptor 4 , it may influence cell signaling pathways, potentially leading to changes in cellular function or behavior.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Chloro-4-methoxyphenyl)propylamineethoxybenzylamine for laboratory experiments include its availability, its relatively low cost, and its relatively high yields. Additionally, it is relatively easy to synthesize and can be used as an intermediate in the synthesis of a variety of compounds.
The main limitation of using (3-Chloro-4-methoxyphenyl)propylamineethoxybenzylamine for laboratory experiments is its toxicity. It is highly toxic and should be handled with care. Additionally, it is not suitable for use in experiments involving human or animal subjects due to its potential toxicity.
Future Directions
Future research into the use of (3-Chloro-4-methoxyphenyl)propylamineethoxybenzylamine could focus on developing safer and more efficient methods for synthesizing the compound. Additionally, research could focus on exploring the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of drugs, pesticides, and other organic compounds. Finally, research could focus on exploring the potential of (3-Chloro-4-methoxyphenyl)propylamineethoxybenzylamine as a starting material for the synthesis of new compounds.
Scientific Research Applications
(3-Chloro-4-methoxyphenyl)propylamineethoxybenzylamine is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of a number of biologically active compounds, such as anesthetics, antibiotics, and antifungal agents. It has also been used in the synthesis of several drugs, such as the anti-anxiety drug buspirone, the anti-depressant fluoxetine, and the anti-hypertensive drug captopril.
Safety and Hazards
The compound is classified under the GHS05 hazard class, indicating that it can cause skin burns and eye damage . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers One paper discusses the crystallographic structure of a similar compound, "3-Chloro-N-(4-methoxyphenyl)propanamide" . Another paper discusses the synthesis and pharmacological evaluation of novel triazole-based compounds, which could be relevant considering the compound’s potential applications in drug synthesis .
Biochemical Analysis
Biochemical Properties
(3-Chloro-4-methoxyphenyl)propylamine plays a significant role in biochemical reactions, particularly in the synthesis of antimicrobial agents . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of antimicrobial compounds, potentially inhibiting or modifying their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antimicrobial activity. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall activity and function, as well as its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular processes.
properties
IUPAC Name |
3-chloro-4-methoxy-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-6-12-8-4-5-10(13-2)9(11)7-8/h4-5,7,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJQPVLLNZZNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one](/img/structure/B1385761.png)
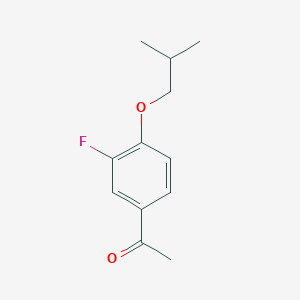
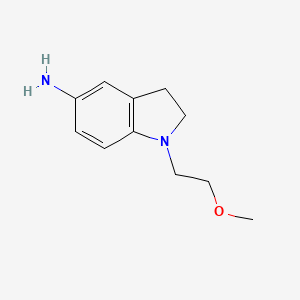
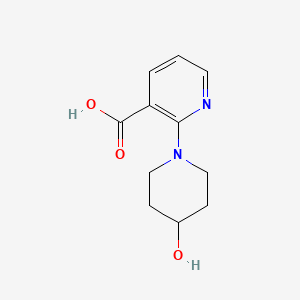
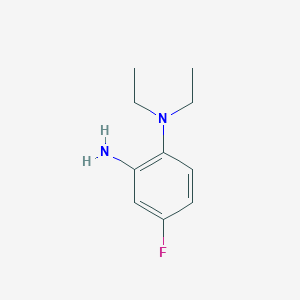
![[2-Chloro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1385769.png)
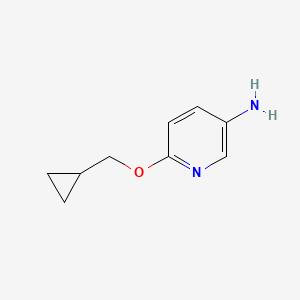
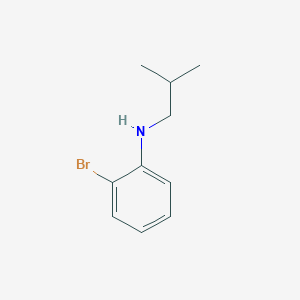
![2-[Cyclohexyl(ethyl)amino]isonicotinic acid](/img/structure/B1385774.png)
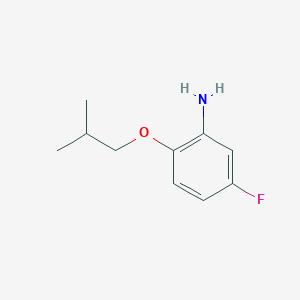
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone](/img/structure/B1385777.png)
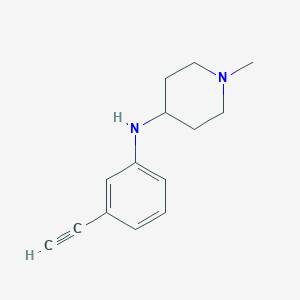
![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)
